9,10-Di(1-naphthyl)anthracene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry
Polycyclic aromatic hydrocarbons are a class of organic compounds composed of multiple fused aromatic rings. Anthracene (B1667546), the foundational structure of 9,10-Di(1-naphthyl)anthracene, consists of three linearly fused benzene (B151609) rings. The addition of two naphthyl groups at the 9 and 10 positions creates a sterically hindered and non-planar molecular geometry. This three-dimensional structure is crucial in preventing the close packing of molecules in the solid state, a phenomenon that often leads to detrimental quenching of fluorescence in many other PAHs.
The synthesis of 9,10-disubstituted anthracenes, including this compound, has a rich history rooted in the early 20th century's exploration of anthracene chemistry. Initial synthetic strategies laid the groundwork for more complex molecular designs. Modern synthetic methods, such as the Suzuki-Miyaura cross-coupling reaction, have enabled more efficient and systematic preparation of these compounds.
Significance in Contemporary Functional Materials Science
The significance of this compound in contemporary functional materials science stems primarily from its exceptional performance as a blue-light-emitting material. guidechem.com Its high thermal and morphological stability, coupled with strong fluorescence and excellent charge transport properties, make it a critical component in the development of display technologies. The compound's ability to maintain a high fluorescence quantum yield is essential for the brightness and efficiency of organic light-emitting diodes (OLEDs).
Furthermore, its robust nature ensures the creation of durable electronic devices with extended operational lifetimes and consistent performance under various environmental conditions. The unique properties of this molecule have spurred extensive research into its derivatives and isomers, such as 9,10-di(2-naphthyl)anthracene (ADN), in the quest for even more efficient and stable materials for optoelectronic applications. researching.cnchemicalbook.com
Overview of Key Research Domains
Research involving this compound and its derivatives is concentrated in several key domains:
Organic Light-Emitting Diodes (OLEDs): This is the most prominent area of application. The compound is widely utilized as a blue emitter or as a host material for other fluorescent dopants in the emissive layer of OLEDs. lookchem.comguidechem.com Its high photoluminescence efficiency contributes to the brightness and color quality of displays. lookchem.com
Organic Photovoltaics (OPVs): In the field of solar energy, it serves as a charge-transport material, facilitating the movement of charge carriers to enhance the efficiency of solar cells. lookchem.com
Organic Field-Effect Transistors (OFETs): Its semiconducting properties are leveraged in OFETs, where its charge-transport characteristics are vital for device performance, including switching speed and on/off ratio. lookchem.comguidechem.com
Fluorescent Probes: The compound's strong fluorescence is also utilized in biological and environmental research as a probe for tracking and visualizing molecular interactions and cellular processes. lookchem.com
Computational studies, such as those using Density Functional Theory (DFT), are also a significant research domain. acs.org These theoretical investigations help in understanding the molecular level parameters that govern the material's high efficiency in electronic devices, providing insights for the design of new and improved materials. acs.org
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₄H₂₂ |
| Molecular Weight | 430.55 g/mol |
| CAS Registry Number | 26979-27-1 |
| Appearance | Yellow powder |
| Melting Point | 360°C |
| Solubility | Insoluble in water |
| Absorption Maximum (in Ethanol) | 417 nm |
Data sourced from multiple references. guidechem.comfishersci.canist.gov
Key Derivatives and their Properties
| Compound | Key Feature | Impact on Properties |
| 9,10-di(2-naphthyl)anthracene (ADN) | Isomer with 2-naphthyl substitution | Improved electroluminescent efficiency in OLEDs. |
| 2-methyl-9,10-di(1-naphthyl)anthracene | Methyl group substitution | Effective wide band gap host material for energy transfer. |
| Trifluoromethyl-phenyl substituted derivatives | Fluorinated end-capping groups | High thermal stability and suitable frontier-energy levels for host materials in blue OLEDs. mdpi.come-asct.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,10-dinaphthalen-1-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22/c1-3-15-25-23(11-1)13-9-21-27(25)33-29-17-5-7-19-31(29)34(32-20-8-6-18-30(32)33)28-22-10-14-24-12-2-4-16-26(24)28/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNJZSGBZMLRBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293541 | |
| Record name | 9,10-di(1-naphthyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26979-27-1 | |
| Record name | 26979-27-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-di(1-naphthyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Functionalization of 9,10 Di 1 Naphthyl Anthracene Derivatives
Established Synthetic Pathways to the 9,10-Di(1-naphthyl)anthracene Core
The construction of the sterically hindered this compound core has been approached through several synthetic strategies. A prevalent method involves the reaction of an organometallic naphthyl reagent with an anthracene (B1667546) precursor. A well-documented procedure utilizes the reaction of 1-bromonaphthalene (B1665260) with anthraquinone (B42736) in the presence of a strong base such as n-butyllithium. This reaction proceeds through the nucleophilic addition of the naphthyl anion to the carbonyl carbons of anthraquinone, followed by a reduction and dehydration sequence to yield the aromatic core. A notable feature of this synthesis is the formation of two stereoisomers, syn and anti, due to the restricted rotation around the single bond connecting the naphthyl and anthracene moieties. nih.gov These isomers can be separated through careful recrystallization from solvents like toluene (B28343) and xylene. nih.gov
Alternative approaches to the broader class of 9,10-diarylanthracenes, which can be adapted for the synthesis of this compound, include Friedel-Crafts reactions. beilstein-journals.org For instance, the Lewis acid-catalyzed reaction of arenes with aromatic aldehydes can lead to the formation of diarylanthracene derivatives. beilstein-journals.org Furthermore, Diels-Alder reactions represent a powerful tool for the construction of the anthracene skeleton itself, which can then be further functionalized. youtube.comscribd.com The reaction between a suitably substituted diene and a dienophile can be envisioned as a pathway to a functionalized anthracene precursor, which can then undergo arylation at the 9 and 10 positions.
Regioselective Functionalization Strategies at the Anthracene Moiety
The ability to introduce specific functional groups at various positions on the this compound scaffold is crucial for fine-tuning its electronic and material properties. Palladium-catalyzed cross-coupling reactions have emerged as the most versatile and efficient methods for achieving such regioselective functionalization.
Suzuki Coupling Reactions for Aryl Substitution
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of 9,10-diarylanthracenes, including derivatives of this compound. semanticscholar.orgresearchgate.net This reaction typically involves the palladium-catalyzed coupling of a dihaloanthracene, most commonly 9,10-dibromoanthracene, with an aryl boronic acid. semanticscholar.org To synthesize the parent this compound, 1-naphthaleneboronic acid would be the coupling partner. The versatility of the Suzuki coupling allows for the introduction of a wide array of aryl and heteroaryl groups at the 9 and 10 positions by simply varying the boronic acid component. This enables the synthesis of a vast library of derivatives with tailored electronic properties. Key parameters that influence the efficiency of the Suzuki coupling include the choice of palladium catalyst and ligands, the base, and the solvent system.
| Reactants | Catalyst System | Base | Solvent | Product | Yield |
| 9,10-dibromoanthracene, 1-naphthaleneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | This compound | Good |
| 9-bromoanthracene, naphthalene-2-boronic acid | Not specified | Not specified | Not specified | 9-bromo-10-(naphthalen-2-yl)anthracene | Not specified |
Palladium-Catalyzed Cross-Coupling Methodologies
Beyond the Suzuki coupling, other palladium-catalyzed cross-coupling reactions have been effectively employed to functionalize the anthracene core. These methodologies provide alternative routes to introduce a variety of substituents. For instance, palladium-catalyzed C-H arylation offers a direct approach to form carbon-carbon bonds, potentially allowing for the arylation of an anthracene core with a naphthyl halide. semanticscholar.org This method avoids the pre-functionalization required for Suzuki coupling, making it a more atom-economical approach.
Furthermore, palladium-catalyzed reactions involving other coupling partners, such as organostannanes (Stille coupling) and organozincs (Negishi coupling), can also be utilized to introduce naphthyl groups onto the anthracene scaffold. The choice of a specific cross-coupling methodology often depends on the desired substituents' functional group tolerance and the availability of starting materials.
Derivatization Approaches from Anthraquinone Precursors
Anthraquinone and its derivatives serve as versatile starting materials for the synthesis of functionalized this compound structures. A key advantage of this approach is that the 9 and 10 positions of the anthracene are protected as carbonyls, which directs substitution to other positions on the aromatic rings. beilstein-journals.org Once the desired functionalization on the anthraquinone core is achieved, a two-step sequence involving reduction of the quinone to the corresponding anthracene, followed by the introduction of the naphthyl groups at the 9 and 10 positions, can be employed. beilstein-journals.org
For example, a substituted 9,10-anthraquinone can be reduced to the corresponding substituted anthracene using various reducing agents. beilstein-journals.org This substituted anthracene can then be halogenated at the 9 and 10 positions to create a precursor for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 1-naphthyl groups. This strategy allows for the synthesis of this compound derivatives with substituents on the peripheral benzene (B151609) rings of the anthracene core.
Design Principles for Tailored this compound Architectures
The exceptional performance of this compound in optoelectronic applications is intrinsically linked to its unique molecular architecture. A primary design principle is the creation of a sterically hindered and non-planar geometry. The two bulky naphthyl groups at the 9 and 10 positions are oriented almost perpendicular to the anthracene plane. This three-dimensional structure is crucial in preventing intermolecular π-π stacking in the solid state, a phenomenon that often leads to fluorescence quenching and reduced device efficiency.
The electronic properties of this compound can be further fine-tuned by the introduction of various substituents. The choice and position of these functional groups can significantly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering its absorption and emission characteristics. rsc.org For instance, introducing electron-donating or electron-withdrawing groups on the naphthyl or anthracene moieties can shift the emission wavelength and influence the charge transport properties. rsc.org Asymmetric substitution, where different functional groups are introduced on the two naphthyl units or on the anthracene core, can lead to materials with unique properties for specialized applications. elsevierpure.comresearchgate.net
Synthesis of Modified this compound Structures for Specific Applications
The synthesis of modified this compound derivatives is largely driven by the demand for advanced materials in organic electronics, particularly for OLEDs. google.com These derivatives are widely utilized as highly efficient blue light-emitting materials and as host materials for other fluorescent or phosphorescent dopants. elsevierpure.comresearchgate.netgoogle.com
Theoretical and Computational Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies of Electronic States
Density Functional Theory (DFT) is a cornerstone of computational investigations into the electronic ground state of complex organic molecules like 9,10-Di(1-naphthyl)anthracene. These studies are crucial for predicting molecular geometry, electronic distribution, and parameters essential for understanding charge transport.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Alignment
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. wikipedia.orgwikipedia.org The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic properties. wikipedia.org
DFT calculations on the related isomer, 9,10-di(2-naphthyl)anthracene (ADN), have shown that the HOMO and LUMO are primarily localized on the central anthracene (B1667546) core. nycu.edu.tw The naphthyl and other substituent groups act as electronically inert spacers that modulate the molecule's physical properties without directly participating in the frontier orbitals. nycu.edu.tw This localization on the anthracene moiety is a characteristic feature of many such derivatives. nycu.edu.twresearchgate.netresearchgate.net The energy gap for similar anthracene derivatives has been estimated to be around 3.09 eV. researchgate.net
Table 1: Representative Frontier Orbital Energies for Anthracene-Based Compounds Note: The following values are representative for analogous anthracene derivatives and illustrate typical computational outputs.
| Property | Energy Value (eV) | Description |
|---|---|---|
| HOMO | ~ -5.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO | ~ -2.4 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
Calculation of Reorganization Energies for Charge Carrier Hopping
The efficiency of charge transport in organic materials is significantly influenced by the reorganization energy (λ). This intramolecular property quantifies the geometric relaxation energy required when a molecule changes its charge state (from neutral to ionized or vice versa). A lower reorganization energy facilitates faster charge carrier hopping between adjacent molecules, leading to higher charge mobility. researchgate.net
According to Marcus theory, the rate of charge hopping is inversely related to the reorganization energy. nycu.edu.tw Computational studies using DFT are employed to calculate these energies for both holes (λ+) and electrons. For a series of 9,10-di(2-naphthyl)anthracene (ADN) compounds, the computed hole reorganization energies were found to be in the range of 0.29–0.34 eV. nycu.edu.tw These calculations indicate that while reorganization energy is a key factor, it alone may not fully account for variations in carrier mobilities among different derivatives. nycu.edu.tw
Table 2: Calculated Hole Reorganization Energies for ADN and its Derivatives
| Compound | Number of t-Bu Groups | Reorganization Energy (λ+) (eV) |
|---|---|---|
| ADN | 0 | 0.33 |
| TBADN | 1 | 0.31 |
| DTBADN | 2 | 0.29 |
| TTBADN | 4 | 0.34 |
Data sourced from studies on 9,10-di(2-naphthyl)anthracene (ADN) and its t-butylated (t-Bu) derivatives. nycu.edu.tw
Elucidation of Charge Transfer Integrals and Intermolecular Electronic Coupling
The charge transfer integral (Vab), also known as the electronic coupling factor, describes the strength of the electronic interaction between two adjacent molecules. nycu.edu.tw This parameter is critical for determining the probability of a charge carrier hopping from one molecule to the next. A larger charge transfer integral generally leads to higher mobility.
Computational studies have revealed that for derivatives of 9,10-di(2-naphthyl)anthracene, the charge-transfer integral plays a dominant role in determining charge carrier mobility. nycu.edu.tw It was found that increasing the steric bulk through substitution led to a progressive decrease in carrier mobility. This reduction was attributed to a decrease in the charge-transfer integral, or wavefunction overlap between molecules, rather than significant changes in reorganization energy. nycu.edu.tw
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the properties of electronic excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. semanticscholar.org This approach allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and provides insights into the nature of the transitions (e.g., S0 → S1, S0 → T1).
TD-DFT is instrumental in predicting the UV-Vis absorption spectra and understanding the photophysical behavior of molecules like this compound. semanticscholar.org For instance, TD-DFT calculations on anthracene and its derivatives can accurately predict the energies of the lowest singlet (S1) and triplet (T1) excited states. rsc.org This information is vital for designing materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices, where the energy levels of excited states govern emission color and efficiency. rsc.org DFT and TD-DFT calculations can also help resolve discrepancies between observed and expected photophysical behaviors by providing a detailed picture of the excited-state electronic structure.
Conformational Analysis and Rotational Energy Barriers of Naphthyl Substituents
A defining structural feature of this compound is the significant steric hindrance between the peri-hydrogens of the naphthyl groups and the anthracene core. This steric clash severely hinders the rotation around the single bonds connecting the naphthyl substituents to the anthracene backbone. nih.govresearchgate.net
As a result, the molecule exists as two stable stereoisomers, or atropisomers: syn and anti, which have different physical and thermal properties. nih.govresearchgate.net Computational conformational analysis can model these stable geometries and calculate the energy barrier for rotation. The rotational barrier in the related compound 9-(1-naphthyl)anthracene is known to be very high, approximately 160 kJ mol⁻¹. mdpi.com
X-ray crystallography of the anti isomer reveals a highly non-planar structure where the dihedral angle between the mean planes of the anthracene and naphthalene (B1677914) ring systems is 83.96 (4)°. nih.gov This twisted geometry is a direct consequence of minimizing steric repulsion and is crucial to the molecule's properties in the solid state.
Computational Modeling of Intermolecular Interactions and Packing Arrangements
The performance of organic electronic materials is heavily dependent on their molecular packing in the solid state. Computational modeling is used to simulate and analyze these packing arrangements and the non-covalent intermolecular interactions that govern them.
For this compound, the bulky naphthyl groups and the resulting twisted molecular geometry prevent the close, co-facial π-π stacking that is common in planar aromatic molecules. This prevention of strong π-stacking is advantageous as it helps to reduce aggregation-caused quenching of fluorescence, contributing to its high emission efficiency in the solid state. The crystal structure is stabilized by a network of weaker interactions, such as C-H···π interactions. nih.gov Computational methods like quantum theory of atoms in molecules (QTAIM) can be used to identify and characterize these weak interactions, providing a complete picture of the forces that stabilize the crystal lattice. rsc.org The red shift observed in the absorption spectra of thin films compared to solutions also implies the presence of strong intermolecular interactions in the solid state. researchgate.net
Advanced Photophysical Phenomena and Spectroscopic Characterization
Mechanisms of Light Absorption and Electronic Transitions
The absorption of light by 9,10-di(1-naphthyl)anthracene is primarily governed by the π-electron system of the anthracene (B1667546) core. The absorption spectrum exhibits characteristic vibronic bands between 325 and 425 nm, which are attributed to π-π* electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the anthracene moiety. researchgate.net These transitions, specifically from the ground state (S₀) to the first singlet excited state (S₁), are responsible for the compound's absorption in the near-ultraviolet region. researchgate.net For this compound, the excitation peak is observed at approximately 399 nm.
| Compound | Excitation Peak (nm) | Transition Type |
|---|---|---|
| This compound | 399 | π-π* (S₀ → S₁) |
Fluorescence Emission Mechanisms and Quantum Yield Optimization
This compound is known for its strong blue fluorescence, a property that is highly dependent on the structure of the molecule and the interplay of various photophysical processes.
The fundamental luminescence of this compound originates from the anthracene chromophore. researchgate.net Unsubstituted anthracene itself is fluorescent, with emission typically occurring in the blue region of the spectrum. nih.gov This emission arises from the radiative decay from the lowest vibrational level of the first singlet excited state (S₁) to the ground state (S₀). mdpi.com However, the fluorescence quantum yield of unsubstituted anthracene is moderate due to competing non-radiative decay pathways, such as intersystem crossing to the triplet state. researchgate.net
The introduction of the bulky 1-naphthyl groups at the 9 and 10 positions has a profound and positive impact on the fluorescence properties of the anthracene core. These substituents introduce significant steric hindrance, which forces the naphthyl rings to adopt a nearly perpendicular orientation relative to the plane of the anthracene molecule. researchgate.net This twisted conformation is crucial for several reasons:
Suppression of π-π Stacking: The bulky side groups prevent the close packing of the anthracene cores in the solid state or in concentrated solutions. This minimizes the formation of non-emissive aggregates or excimers, which are a common cause of fluorescence quenching in planar aromatic molecules. acs.orgrsc.org
Inhibition of Vibrational and Rotational Non-radiative Pathways: The rigid structure created by the sterically hindered naphthyl groups suppresses molecular vibrations and rotations. researchgate.netacs.org These motions can act as non-radiative decay channels, dissipating the excitation energy as heat instead of light. By restricting these movements, a higher proportion of excited molecules decay via fluorescence. acs.org
As a result of these effects, this compound exhibits a high fluorescence quantum yield. The emission peak for this compound is observed at approximately 429 nm, resulting in a blue fluorescence. The quantum yield (Φ) for this compound has been reported to be around 0.85.
| Compound | Emission Peak (nm) | Fluorescence Quantum Yield (Φ) |
|---|---|---|
| This compound | 429 | ~0.85 |
Building upon the understanding of the structure-property relationships in this compound, several strategies can be employed to further enhance the fluorescence efficiency in its derivatives:
Introduction of Bulky and Rigid Substituents: The core principle of using sterically demanding groups to prevent aggregation and suppress non-radiative decay can be extended. researchgate.netacs.org Incorporating even bulkier or more rigid substituents on the naphthyl rings or at other positions on the anthracene core can further enhance fluorescence quantum yields. rsc.org
Restricting Intramolecular π-Conjugation: While some conjugation can be beneficial, excessive extension of the π-system can lead to red-shifted emission and potentially lower quantum yields. acs.org By designing molecules where the substituents are electronically decoupled from the anthracene core, a deep-blue emission with high efficiency can be maintained. acs.org
Chemical Modification to Tune Electronic Properties: Introducing electron-donating or electron-withdrawing groups at specific positions on the naphthyl substituents can modulate the energy levels of the molecule. This can be used to fine-tune the emission color and, in some cases, enhance the radiative decay rate, leading to a higher quantum yield.
Excited State Dynamics and Deactivation Pathways
Upon absorption of a photon, a this compound molecule is promoted to an excited electronic state. The subsequent relaxation back to the ground state can occur through several competing pathways, both radiative and non-radiative.
The primary deactivation pathways for the first singlet excited state (S₁) are:
Fluorescence (Radiative Decay): The emission of a photon as the molecule returns to the ground state (S₀). This is the desired pathway for light-emitting applications.
Internal Conversion (Non-radiative Decay): A radiationless transition between states of the same spin multiplicity (e.g., S₁ → S₀). This process typically involves the dissipation of energy as heat through molecular vibrations.
Intersystem Crossing (Non-radiative Decay): A radiationless transition between states of different spin multiplicity (e.g., S₁ → T₁). This process populates the triplet excited state. wikipedia.org
In this compound, the structural rigidity imposed by the naphthyl groups significantly suppresses internal conversion, thereby favoring the fluorescence pathway and contributing to its high quantum yield. acs.org
The relative energies of the singlet (S₁) and triplet (T₁) excited states are critical in determining the photophysical properties of a molecule. The energy gap between these two states (ΔEST) influences the rate of intersystem crossing.
For this compound, the energies of the lowest singlet and triplet excited states have been predicted using Density Functional Theory (DFT) calculations.
| Excited State | Energy Level (eV) |
|---|---|
| S₁ (Singlet) | ~3.1 |
| T₁ (Triplet) | ~1.8 |
The relatively large energy gap between the S₁ and T₁ states in this compound disfavors intersystem crossing from the singlet to the triplet manifold. This is another key factor that contributes to the high fluorescence quantum yield, as it minimizes the population of the non-emissive (or long-lived phosphorescent) triplet state. mdpi.com
Intersystem Crossing and Phosphorescence Considerations
Intersystem crossing (ISC) is a photophysical process involving a transition between two electronic states with different spin multiplicities, typically from an excited singlet state (S₁) to a triplet state (T₁). For many anthracene derivatives, this process is a significant deactivation pathway for the S₁ state, leading to a diminished fluorescence quantum yield. Unsubstituted anthracene, for instance, has a high intersystem crossing rate, resulting in a triplet yield of approximately 70% and a correspondingly moderate fluorescence quantum yield of about 30%. chalmers.se
However, the substitution at the 9 and 10 positions of the anthracene core, as seen in this compound, drastically alters the probabilities of these transitions. The introduction of bulky naphthyl groups creates significant steric hindrance, which restricts the rotational freedom of the substituents. This rigid, non-planar molecular geometry is crucial in modifying the photophysical behavior. While specific quantitative data on the intersystem crossing quantum yield for this compound is not extensively detailed in the provided literature, the general trend for 9,10-disubstituted anthracenes with bulky aromatic groups is a suppression of the ISC rate. This suppression leads to a higher fluorescence quantum yield, a property that makes these compounds, including 9,10-di(2-naphthyl)anthracene (ADN), highly valuable as efficient blue-light-emitting materials in organic light-emitting diodes (OLEDs). researchgate.net The high fluorescence efficiency observed in these molecules is an indirect indicator of an inefficient intersystem crossing process. Consequently, phosphorescence—radiative decay from the triplet state (T₁) to the singlet ground state (S₀)—is generally not a prominent feature for this class of compounds at room temperature in solution, as the population of the triplet state via ISC is limited.
Excimer and Exciplex Formation in Aggregated and Solid States
Excimers are excited-state dimers formed when an excited molecule interacts with a ground-state molecule of the same species. This phenomenon is common in polycyclic aromatic hydrocarbons, including anthracene, and is highly dependent on concentration and molecular arrangement in aggregated or solid states. Excimer formation is characterized by a broad, structureless, and red-shifted emission band compared to the structured monomer fluorescence. miami.edu
For 9,10-disubstituted anthracenes, the tendency to form excimers is strongly influenced by the nature of the substituents. In the case of this compound, the two bulky naphthyl groups are positioned at the most reactive meso-positions of the anthracene core. nih.gov This substitution results in a highly twisted and sterically hindered structure, where the dihedral angle between the anthracene and naphthyl mean planes is substantial (83.96 (4)° for the anti isomer). nih.gov This three-dimensional geometry effectively prevents the close co-facial (sandwich-like) arrangement of the anthracene cores required for efficient π-π stacking and excimer formation in the solid state. This prevention of aggregation-induced quenching is a key reason for its stable and efficient blue emission in solid-state devices.
While direct excimer formation in this compound is sterically hindered, related compounds like 9,10-diphenylanthracene (B110198) (DPA) have been shown to exhibit both exciton (B1674681) (monomer) and excimer emission in solid forms like nanoaggregates and thin films. rsc.org In DPA, favorable intermolecular orbital overlap between adjacent phenyl substituents can allow for the relaxation of the exciton to an excimer state. rsc.org Similarly, studies on 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) derivatives show that in spin-cast films, fluorescence can be quenched by weakly emitting, low-energy excitations attributed to excimer-like traps. nih.govnih.gov However, this quenching is significantly reduced when bulky groups are attached to prevent aggregation. nih.gov This suggests that while the bulky naphthyl groups in this compound largely suppress excimer formation, the possibility of forming other types of aggregates or trapped states in certain morphologies cannot be entirely excluded.
Photochemical Reactivity and Stability Considerations
Photodimerization and Thermally Reversible Reactions
The photodimerization of anthracene via a [4π+4π] cycloaddition reaction is a classic photochemical process. mdpi.com Upon irradiation with UV light, two anthracene molecules can form a dimer, which can often be reversed to the monomers by heating or by irradiation with shorter wavelength UV light. nih.gov
However, the reactivity of the anthracene core is highly dependent on its substituents. The presence of bulky groups at the 9 and 10 positions, such as the naphthyl groups in this compound, is known to significantly hamper or completely prevent this [4+4] photocycloaddition. chalmers.se The steric hindrance imposed by these large substituents prevents the two anthracene molecules from achieving the necessary proximity and orientation for the cycloaddition reaction to occur. This high photochemical stability against dimerization is a critical advantage for its use in applications requiring long operational lifetimes under light exposure, such as in OLEDs. chalmers.se While studies have detailed the photodimerization kinetics for unsubstituted anthracene and less hindered derivatives like 9-bromoanthracene, which readily form dimers, compounds like this compound are specifically chosen for their resistance to such photoreactions. nih.gov
Photoinduced Electron Transfer (PET) Reaction Mechanisms
Photoinduced electron transfer (PET) is a fundamental process where an electronically excited molecule either donates or accepts an electron, leading to the formation of radical ions. ias.ac.in The efficiency and direction of PET depend on the redox potentials of the donor and acceptor pair and the energy of the excited state. Anthracene derivatives are well-known participants in PET reactions.
In the context of this compound, its electron-rich aromatic system can act as an electron donor in the excited state when interacting with a suitable electron acceptor. Conversely, it can act as an electron acceptor when paired with a strong electron donor. The fluorescence of anthracene derivatives can be quenched by electron donors or acceptors via a PET mechanism. For instance, the fluorescence of 9-bromo-10-naphthalen-2-yl-anthracene is effectively quenched by the electron donor N,N-dimethylaniline (DMA), following the Stern-Volmer equation, which indicates a dynamic quenching process involving the excited state. nih.gov
Studies on structurally related donor-acceptor systems, such as (E)-9-(4-nitrostyryl)anthracene, have shown that PET from a donor like N,N-diethylaniline (DEA) leads to the generation of transient radical ion species. ias.ac.in The presence of an extended π-conjugated system can help to delocalize the charge in the resulting radical anion, leading to longer-lived charge-separated states compared to unsubstituted anthracene. ias.ac.in This stabilization hinders the rapid back electron transfer process that would otherwise return the system to the ground state. While specific PET studies focusing solely on this compound are not detailed in the provided sources, its electronic structure suggests it would be an active participant in such reactions, with its efficiency governed by the specific donor or acceptor molecules involved.
Photooxidation Processes and Mechanistic Dichotomies
Anthracene and its derivatives can react with molecular oxygen under photoirradiation, a process known as photooxidation. This reaction can proceed through different mechanisms, often involving singlet oxygen (¹O₂). In a common pathway (Type II), the excited anthracene molecule in its triplet state transfers energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen. This singlet oxygen can then react with a ground-state anthracene molecule to form a 9,10-endoperoxide. plos.orgnih.gov Another possible mechanism involves electron transfer from the excited anthracene to oxygen. nih.gov
Advanced Spectroscopic Methodologies for Photophysical Characterization
The comprehensive characterization of the photophysical properties of molecules like this compound relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into electronic transitions, excited-state lifetimes, and quantum efficiencies.
Steady-State UV-Visible Absorption and Fluorescence Spectroscopy : These are fundamental techniques used to characterize the electronic ground and excited states. UV-Vis absorption spectroscopy reveals the energies of transitions from the ground state (S₀) to various excited singlet states (Sₙ). chalmers.se Fluorescence spectroscopy provides information about the emission from the lowest excited singlet state (S₁) back to the ground state, including its spectral position, shape, and vibronic structure. nih.gov
Fluorescence Quantum Yield (Φ_F) Measurements : This measurement quantifies the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. For 9,10-disubstituted anthracenes designed for emissive applications, a high fluorescence quantum yield (approaching unity) is desirable. chalmers.se
Time-Resolved Fluorescence Spectroscopy : Techniques like Time-Correlated Single Photon Counting (TCSPC) are used to measure the lifetime of the excited singlet state (τ_F). nih.gov This provides crucial information on the rates of all deactivation processes (both radiative and non-radiative) from the S₁ state. For many soluble anthracene derivatives, these lifetimes are in the nanosecond range. nih.gov
Transient Absorption Spectroscopy (TAS) : Also known as flash photolysis, TAS is a powerful pump-probe technique for detecting and characterizing transient species like triplet states and radical ions. An intense laser pulse (pump) excites the sample, and a second, weaker probe pulse measures the change in absorption at various time delays. This allows for the observation of triplet-triplet absorption or the absorption of radical cations and anions formed during PET processes, providing kinetic data on their formation and decay. nih.govias.ac.in
These methodologies, when used in combination, allow for a complete picture of the energy flow within the molecule following photoexcitation, from initial absorption to the ultimate fate of the excited state through fluorescence, intersystem crossing, or photochemical reaction.
| Parameter | Description | Typical Technique |
| Absorption Maxima (λ_abs) | Wavelengths of maximum light absorption, corresponding to electronic transitions from the ground state. | UV-Visible Spectroscopy |
| Emission Maxima (λ_em) | Wavelengths of maximum fluorescence intensity from the S₁ state. | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (Φ_F) | Efficiency of the fluorescence process (photons emitted / photons absorbed). | Integrating Sphere Fluorometry |
| Fluorescence Lifetime (τ_F) | Average time the molecule spends in the excited singlet state before returning to the ground state. | Time-Correlated Single Photon Counting (TCSPC) |
| Transient Species Absorption | Absorption spectra of short-lived excited states (e.g., triplet states, radical ions). | Transient Absorption Spectroscopy (TAS) |
Charge Transport Mechanisms and Device Physics in Organic Electronics
Carrier Transport Properties in Amorphous and Crystalline Thin Films
Charge transport in organic semiconductors can occur in two distinct regimes: the highly ordered crystalline state and the disordered amorphous state. The introduction of bulky 1-naphthyl substituents at the 9 and 10 positions of the anthracene (B1667546) core is a deliberate molecular design strategy. This configuration creates significant steric hindrance, which disrupts regular molecular packing and promotes the formation of stable amorphous thin films upon vapor deposition. This morphological stability is highly desirable in organic light-emitting diodes (OLEDs) as it prevents crystallization, a common failure mechanism that can lead to short circuits and device degradation.
While detailed experimental studies on the charge carrier mobility of 9,10-di(1-naphthyl)anthracene are not extensively available, research on its close isomer, 9,10-di(2-naphthyl)anthracene (ADN), provides valuable insight into the transport properties expected for this class of materials. In amorphous thin films, charge transport occurs via a hopping mechanism, where charge carriers jump between adjacent molecules. The mobility in these systems is typically several orders of magnitude lower than in their crystalline counterparts and is highly dependent on the electric field. For amorphous films of ADN and its derivatives, charge mobilities are generally observed in the range of 10⁻⁷ to 10⁻⁶ cm² V⁻¹ s⁻¹.
In contrast, crystalline organic semiconductors can exhibit significantly higher charge carrier mobilities due to the long-range molecular order, which facilitates more efficient, band-like transport. However, achieving large-area, defect-free crystalline films suitable for devices is a considerable challenge. For many anthracene derivatives, the focus remains on optimizing charge transport within the more readily processed and morphologically stable amorphous state.
Ambipolar Charge Transport Characteristics
A key feature of many anthracene-based materials is their ability to transport both positive (holes) and negative (electrons) charge carriers, a property known as ambipolar charge transport. Balanced charge transport is crucial for efficient charge recombination within the emissive layer of an OLED, which directly impacts the device's quantum efficiency.
Derivatives of 9,10-dinaphthylanthracene have demonstrated this valuable ambipolar character. For instance, studies on 9,10-di(2-naphthyl)anthracene (ADN) show that the hole and electron mobilities are of a similar order of magnitude. Current time information in Montreal, CA. A related compound, 2-methyl-9,10-di(2-naphthyl)anthracene (MADN), also exhibits ambipolar transport, with measured time-of-flight mobilities of (3–5) × 10⁻⁷ cm² V⁻¹ s⁻¹ for holes and (2–4) × 10⁻⁷ cm² V⁻¹ s⁻¹ for electrons. aip.org This similarity between hole and electron mobility helps to ensure that charge carriers injected from the anode and cathode can meet and recombine effectively within the emissive zone, maximizing light output. While direct measurements for this compound are limited, its structural similarity suggests it would also possess ambipolar transport capabilities.
| Compound | Carrier Type | Mobility (cm² V⁻¹ s⁻¹) | Electric Field (MV/cm) |
|---|---|---|---|
| 9,10-di(2-naphthyl)anthracene (ADN) | Hole | 1–4 × 10⁻⁷ | 0.5–0.8 |
| Electron | 1–4 × 10⁻⁷ | 0.5–0.8 | |
| 2-methyl-9,10-di(2-naphthyl)anthracene (MADN) | Hole | 3–5 × 10⁻⁷ | - |
| Electron | 2–4 × 10⁻⁷ | - |
Note: The data presented is for the 2-naphthyl isomer of the subject compound and is included to provide context for the typical charge transport properties of this material class.
Experimental Methodologies for Charge Carrier Mobility Determination (e.g., Time-of-Flight)
The most common and reliable experimental technique for determining the drift mobility of charge carriers in bulk organic semiconductor films is the Time-of-Flight (TOF) method. researchgate.net This technique directly measures the time it takes for a sheet of charge carriers to travel across a sample of known thickness under the influence of an applied electric field. researchgate.net
The standard TOF experimental setup involves a sandwich-type device structure, where the organic film is placed between two electrodes. One of the electrodes is semi-transparent. The measurement process is as follows:
Carrier Generation: A short, intense pulse of light (typically from a nitrogen laser) with a photon energy greater than the material's bandgap is directed onto the semi-transparent electrode. Current time information in Montreal, CA. This light pulse is absorbed in a very thin layer near the electrode, creating a sheet of electron-hole pairs.
Carrier Drift: An external DC voltage is applied across the device. Depending on the polarity of the applied voltage, either the electrons or the holes are driven into the bulk of the organic film and drift towards the opposite electrode.
Signal Detection: As the sheet of charge carriers moves, it induces a transient photocurrent in the external circuit. This current is measured as a voltage drop across a sensing resistor.
Transit Time Determination: The photocurrent persists until the charge carriers reach the counter-electrode, at which point the current drops. The time elapsed from the laser pulse to this drop-off is the transit time (τt).
Mobility Calculation: The drift mobility (μ) is then calculated using the equation: μ = d / (τt * E) where d is the thickness of the organic film and E is the applied electric field (E = V/d).
By plotting the transient photocurrent on a double logarithmic scale, the transit time can often be identified as a "kink" or change in slope in the plot. The TOF method is invaluable as it provides a direct measure of the bulk charge transport properties, which are essential for understanding and modeling device performance. researchgate.net
Structure-Performance Relationships Governing Charge Carrier Mobility
The molecular structure of an organic semiconductor is the primary factor determining its charge transport properties. For this compound, a particularly important structural feature is the existence of two distinct and stable stereoisomers: syn and anti. nih.gov These isomers arise from the severe steric hindrance caused by the 1-naphthyl groups, which restricts rotation around the single bond connecting them to the anthracene core. nih.gov
The syn and anti isomers have different spatial arrangements of the naphthyl groups relative to the anthracene plane. This difference in molecular geometry is expected to have a profound impact on how the molecules pack together in the solid state. The efficiency of charge hopping between adjacent molecules is highly sensitive to their relative distance and orientation, which determines the degree of electronic wavefunction overlap (electronic coupling).
syn-isomer: The two naphthyl groups are on the same side of the anthracene plane.
anti-isomer: The two naphthyl groups are on opposite sides of the anthracene plane.
Single-crystal X-ray diffraction studies of the anti-isomer reveal a crystallographic inversion center in the middle of the anthracene ring and a very large dihedral angle of 83.96° between the mean planes of the anthracene and naphthalene (B1677914) ring systems. nih.gov This nearly perpendicular orientation minimizes π-π overlap between the naphthyl substituent and the anthracene core within the same molecule. Consequently, charge transport is primarily governed by the intermolecular interactions between the π-systems of the anthracene cores of neighboring molecules.
It is hypothesized that the syn and anti isomers will exhibit different charge carrier mobilities due to their distinct solid-state packing arrangements. The different molecular shapes will lead to variations in intermolecular distances and electronic coupling, directly influencing the charge hopping rate. Therefore, the isolation and characterization of these individual isomers are critical for understanding and optimizing the charge transport properties of this compound for electronic applications. nih.gov
| Parameter | Value |
|---|---|
| Dihedral Angle (Anthracene-Naphthalene) | 83.96° |
Applications in Organic Light Emitting Diodes Oleds
Role as Blue Host and Emitting Materials
The primary application of 9,10-di(1-naphthyl)anthracene and its analogs in OLEDs is as a host material for blue emission. ossila.comaip.org Blue-emitting materials are crucial for full-color displays and solid-state lighting, but developing stable and efficient blue emitters remains a significant challenge in OLED technology. aip.orgbeilstein-journals.org Anthracene (B1667546) derivatives are well-suited for this role due to their intrinsic blue fluorescence and high quantum yields. beilstein-journals.org The addition of the naphthyl groups helps to maintain these properties in the solid state, which is essential for device performance.
A key characteristic of this compound derivatives is their wide energy band gap. ossila.com This property is essential for a host material in an OLED emissive layer, as it must have a higher energy level (specifically, a larger singlet-state energy) than the dopant (or guest) material to which it transfers energy. This energy difference allows for efficient Förster Resonance Energy Transfer (FRET), a non-radiative mechanism where energy is transferred from an excited host molecule to a guest molecule. nycu.edu.twresearchgate.netaip.org
Research has shown that derivatives such as 2-methyl-9,10-di(1-naphthyl)anthracene (α,α-MADN) serve as effective wide band gap host materials. nycu.edu.twaip.org The wide band gap ensures that the energy is effectively funneled to the dopant emitter, which then releases the energy as light of a specific color. ossila.com Efficient FRET is critical for achieving high quantum efficiency in the device, as it minimizes energy loss within the host material. nycu.edu.twresearchgate.net
Utilizing this compound derivatives as hosts has led to the creation of OLEDs with deep blue emission and high color purity. nycu.edu.twresearchgate.net The color of the light emitted by an OLED is often defined by the Commission Internationale de l'Eclairage (CIE) color coordinates. For deep blue, the target coordinates are typically around x≈0.15 and y<0.15. nycu.edu.tw
Devices incorporating a host-dopant system with 2-methyl-9,10-di(1-naphthyl)anthracene have successfully achieved deep blue CIE coordinates of (0.15, 0.13). nycu.edu.twresearchgate.netaip.org The bulky nature of the naphthyl substituents on the anthracene core helps to prevent intermolecular interactions that can cause a red-shift in the emission spectrum, thereby preserving the deep blue color. beilstein-journals.org This structural control is a key strategy for optimizing the color purity of blue OLEDs.
Device Architecture and Performance Optimization
The most common application of this compound is within a host-dopant emissive layer. In this system, the host material makes up the bulk of the layer and is responsible for charge transport, while a small amount of a dopant material is responsible for the actual light emission. The efficiency of this system relies on the effective transfer of energy from the host to the dopant. nycu.edu.twresearchgate.net
Studies on host-dopant systems have demonstrated significant performance enhancements. For example, a device using 2-methyl-9,10-di(1-naphthyl)anthracene as the host and an unsymmetrical mono(styryl)amine fluorescent dopant (BD-1) at an optimal concentration of 3% yielded notable electroluminescence efficiencies. nycu.edu.twresearchgate.netaip.org The choice of host and dopant, along with the doping concentration, are critical parameters that must be fine-tuned to maximize device performance. researchgate.net
| Host Material | Dopant Material | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Reference |
|---|---|---|---|---|---|
| 2-methyl-9,10-di(1-naphthyl)anthracene (α,α-MADN) | BD-1 | 3.3 | 1.3 | (0.15, 0.13) | nycu.edu.twresearchgate.netaip.org |
| 9,10-di(2-naphthyl)anthracene (ADN) | 2,5,8,11-tetra(t-butyl)-perylene | ~3.5 | Not Reported | (0.154, 0.232) | aip.org |
| BH-9PA (anthracene-spirobenzofluorene derivative) | DSA-Ph | 7.03 | Not Reported | Not Reported (Blue EL at 468 nm) | rsc.org |
Efficient light emission in an OLED results from the recombination of electrons and holes within the emissive layer. nycu.edu.twaip.org Achieving a balance between the number of holes and electrons injected into this layer is crucial for maximizing the recombination rate and, consequently, the device's quantum efficiency. nycu.edu.twaip.org
The properties of the materials adjacent to the emissive layer play a significant role. Using derivatives like 2-methyl-9,10-di(1-naphthyl)anthracene as the host can enhance the probability of carrier recombination occurring near the interface between the hole-transport layer and the emitting layer. nycu.edu.twresearchgate.netaip.org Furthermore, some derivatives, such as 2-methyl-9,10-di(2-naphthyl)anthracene (MADN), have been employed as the hole-transport material itself. This strategy can help balance carrier injection by moderating the typically higher mobility of holes compared to electrons, leading to a more balanced recombination within the device. nycu.edu.twaip.org
Improving the current efficiency (measured in candela per ampere, cd/A) and power efficiency (measured in lumens per watt, lm/W) is a primary goal in OLED research. The molecular design of materials like this compound and their strategic placement in the device architecture are key to achieving this.
Co-doping Strategies for Color Tuning and Device Performance Enhancement
One common approach involves using a hole-trapping co-dopant. In devices utilizing a 9,10-diarylanthracene-based emissive layer, the addition of a hole-trapping material can significantly increase the external quantum efficiency (EQE). This is achieved by confining holes within the emissive layer, thereby increasing the probability of radiative recombination with electrons. For instance, co-doping with materials that have a highest occupied molecular orbital (HOMO) energy level between that of the host and the hole transport layer can effectively trap holes, leading to a notable enhancement in device performance.
While specific data for co-doping this compound is not extensively detailed in readily available literature, studies on its close derivative, 2-methyl-9,10-di(1-naphthyl)anthracene (α,α-MADN), provide valuable insights. In a guest-host system, α,α-MADN serves as an effective wide band gap host material. When doped with a deep blue fluorescent dopant, the addition of a co-dopant can further optimize performance. For example, a system using α,α-MADN as the host and a styrylamine-based deep blue dopant has demonstrated that an optimal doping concentration can significantly improve electroluminescence efficiencies. researchgate.net
The following table illustrates the performance of an OLED device using the derivative 2-methyl-9,10-di(1-naphthyl)anthracene (α,α-MADN) as a host material with a deep blue fluorescent dopant, showcasing the impact of a guest-host strategy on device efficiency.
| Host Material | Dopant | Doping Concentration | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| 2-methyl-9,10-di(1-naphthyl)anthracene (α,α-MADN) | BD-1 (unsymmetrical mono(styryl)amine) | 3% | 3.3 | 1.3 | (0.15, 0.13) |
This data is for a derivative of this compound and is presented to illustrate the principles of co-doping in similar anthracene-based systems. researchgate.net
Long-Term Operational Stability and Lifetime Performance of this compound-Based OLEDs
The operational stability and lifetime of an OLED are critical parameters for its commercial viability. The intrinsic properties of the materials used in the emissive layer play a pivotal role in determining the device's longevity. Materials with high thermal stability and a stable amorphous morphology, such as this compound and its derivatives, are essential for preventing degradation under electrical stress and heat generated during operation.
Research into the operational lifetime of OLEDs based on derivatives of this compound has shown promising results. For instance, devices utilizing 2-methyl-9,10-di(1-naphthyl)anthracene (α,α-MADN) as a host for a deep blue dopant have projected half-lives (t½) of around 9,600 to 10,000 hours when driven at an initial luminance of 100 cd/m². researchgate.net This level of stability is crucial for applications in displays and solid-state lighting.
The stability of these devices is often attributed to a well-balanced recombination of charge carriers within the emissive layer. An imbalance can lead to the accumulation of charge carriers and the formation of reactive species that can degrade the organic materials. The molecular structure of this compound and its derivatives helps to maintain a stable film morphology, which is crucial for consistent charge transport and recombination over the device's lifetime.
The following table presents projected lifetime data for OLEDs based on the derivative 2-methyl-9,10-di(1-naphthyl)anthracene, highlighting its potential for long-term operational stability.
| Host Material | Dopant System | Initial Luminance (cd/m²) | Projected Half-Life (t½) in hours |
| 2-methyl-9,10-di(1-naphthyl)anthracene (α,α-MADN) | BD-1 | 100 | 9,600 |
This data is for a derivative of this compound and is provided to illustrate the stability of related anthracene-based OLEDs. researchgate.net
Further research focusing specifically on the unmodified this compound is needed to fully elucidate its potential and to develop even more robust and long-lasting OLED technologies.
Supramolecular Chemistry and Molecular Recognition Based on Anthracene Derivatives
Host-Guest Interactions Involving Anthracene (B1667546) Scaffolds
The anthracene framework within 9,10-Di(1-naphthyl)anthracene provides a versatile platform for engaging in host-guest interactions. These interactions are primarily driven by non-covalent forces, allowing the anthracene core to bind a variety of guest molecules. The extended π-system of the anthracene unit is particularly adept at participating in π-π stacking interactions with electron-deficient aromatic guests.
Derivatives of 9,10-di(2-naphthyl)anthracene have been successfully employed as host materials in the fabrication of highly efficient blue fluorescent organic light-emitting diodes (OLEDs). In these applications, the anthracene derivative acts as a host for a dopant material, which is the light-emitting guest. The twisted structure of these molecules helps to prevent aggregation and maintain high photoluminescence quantum yields. For instance, a derivative, 9-(9,10-di(naphthalen-2-yl)anthracen-2-yl)-9H-carbazole (DN-2-CzA), has been used as a host material, achieving a high external quantum efficiency. Another derivative, N-(naphthalen-1-yl)-9,10-di(naphthalen-2-yl)-N-phenylanthra-cen-2-amine (DN-2-NPAA), has shown excellent performance as a dopant material when hosted in 2-tert-butyl-9,10-di(naphth-2-yl)anthracene.
While specific binding constant data for this compound with various guests are not extensively documented in publicly available literature, studies on similar anthracene-based receptors provide insight into their binding capabilities. For example, bicyclic receptors incorporating two or three anthracene units have demonstrated the ability to bind nitrate (B79036) with an affinity of 10³ M⁻¹ in aqueous solutions. nih.gov This interaction is stabilized by a combination of electrostatic forces, hydrogen bonding, and anion-π interactions. nih.gov
Design Principles for Anthracene-Based Molecular Receptors
The design of molecular receptors based on the this compound scaffold is guided by several key principles aimed at achieving high selectivity and strong binding affinity for target guest molecules.
A primary design strategy involves the introduction of bulky substituents at the 9 and 10 positions of the anthracene core. rsc.org In this compound, the two naphthyl groups create a sterically hindered and non-planar geometry. This three-dimensional structure is crucial for preventing the close packing of molecules in the solid state, a phenomenon that often leads to the quenching of fluorescence. This principle is fundamental in the design of materials for applications such as OLEDs, where maintaining a high fluorescence quantum yield is essential for device efficiency.
Furthermore, the electronic properties of the anthracene scaffold can be tuned by introducing various functional groups. Attaching electron-donating or electron-withdrawing groups to the anthracene or the naphthyl moieties can modulate the electron density of the π-system, thereby influencing its ability to interact with different types of guest molecules. For instance, the introduction of carbazole, an electron-donating group, can enhance the hole-transporting properties of the material, which is beneficial in electronic devices.
The synthesis of these complex receptors often utilizes modern synthetic methods like the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient and systematic preparation of these tailored molecular architectures. The ability to create asymmetric derivatives further expands the possibilities for designing receptors with highly specific recognition sites.
Role of Non-Covalent Interactions in Supramolecular Assembly
Non-covalent interactions are the cornerstone of the supramolecular chemistry of this compound, dictating the assembly of individual molecules into well-defined, functional architectures. These weak interactions, though individually modest, collectively provide the necessary stability for the formation of complex supramolecular structures.
The crystal structure of the pyridine (B92270) disolvate of anti-9,10-Di(1-naphthyl)anthracene provides a clear example of the role of these interactions. researchgate.net In this structure, the crystal packing is stabilized by a combination of weak intermolecular C—H⋯N and C—H⋯π interactions. researchgate.net The dihedral angle between the mean planes of the anthracene and naphthalene (B1677914) ring systems is 83.96 (4)°, highlighting the non-planar nature of the molecule. researchgate.net
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C—H⋯N | C13—H13⋯N18 | 0.93 | 2.62 | 3.4887 (19) | 156 |
| C—H⋯π | C4—H4⋯Cg1 | 0.93 | 2.86 | 3.6026 (15) | 138 |
| C—H⋯π | C16—H16⋯Cg2 | 0.93 | 2.85 | 3.6177 (18) | 141 |
| Table 1: Hydrogen-bond geometry in the crystal structure of anti-9,10-Di(1-naphthyl)anthracene pyridine disolvate. Cg1 and Cg2 are the centroids of the naphthalene and anthracene rings, respectively. researchgate.net |
These interactions, particularly π-π stacking, are fundamental to the host-guest chemistry of anthracene derivatives. The electron-rich anthracene core can interact favorably with electron-poor aromatic systems, leading to the formation of stable complexes. The steric hindrance provided by the naphthyl groups at the 9 and 10 positions plays a crucial role in preventing excessive aggregation, which can quench fluorescence. This controlled aggregation is a key aspect of their utility in materials science.
Sensing and Detection Applications Through Molecular Recognition Phenomena
The inherent fluorescence of the anthracene moiety makes this compound and its derivatives promising candidates for the development of fluorescent chemosensors. The principle behind their sensing capability lies in the modulation of their fluorescence emission upon interaction with a specific analyte (guest). This modulation, often a quenching or enhancement of the fluorescence intensity, can be correlated to the concentration of the analyte.
Fluorescence quenching is a common mechanism employed in anthracene-based sensors. This process can occur through various mechanisms, including photoinduced electron transfer (PET), where the analyte quenches the fluorescence by accepting an electron from the excited anthracene. Nitroaromatic compounds, which are common explosives, are known to be effective quenchers of anthracene fluorescence and are thus potential targets for detection.
While specific studies detailing the use of this compound as a sensor are limited, research on similar anthracene derivatives provides a strong basis for its potential in this area. For example, anthracene-based fluorescent probes have been developed for the selective detection of metal ions such as Hg²⁺ and Cr³⁺. acs.orgnih.gov In these systems, the interaction of the metal ion with a recognition unit attached to the anthracene fluorophore triggers a change in the fluorescence signal.
The efficiency of a fluorescent sensor is often quantified by the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency. Studies on the fluorescence quenching of anthracene by various analytes have yielded a range of Ksv values, demonstrating the tunability of these systems for different sensing applications.
| Fluorophore | Quencher | Solvent | Ksv (M⁻¹) |
| Anthracene | Allyl 2,4-dinitrophenyl ether | Methanol | 13.5 |
| Anthracene | Allyl 2,4-dinitrophenyl ether | Chloroform | 10.9 |
| Anthracene | Allyl 2,4-dinitrophenyl ether | DMF | 10.6 |
| Anthracene | Allyl 2,4-dinitrophenyl ether | 1,4-Dioxane | 8.8 |
| Table 2: Stern-Volmer constants for the quenching of anthracene fluorescence by a nitroaromatic compound in various solvents. chalcogen.ro |
The development of chemosensors based on 9,10-disubstituted anthracenes is an active area of research, with the goal of creating highly sensitive and selective probes for a wide range of analytes, from metal ions to organic molecules of environmental and biological importance.
Emerging Research Directions and Future Outlook
Development of Novel 9,10-Di(1-naphthyl)anthracene Derivatives with Enhanced Optoelectronic Attributes
A primary focus of current research is the rational design and synthesis of new derivatives of this compound with tailored and superior optoelectronic properties. The core strategy involves the introduction of various functional groups to the anthracene (B1667546) or naphthyl moieties to fine-tune the electronic and photophysical characteristics.
One approach involves the introduction of bulky substituents at the 9 and 10 positions of the anthracene core. This structural modification creates a sterically hindered, non-planar molecular geometry, which is crucial for preventing the close packing of molecules in the solid state. This prevention of aggregation is vital as it mitigates fluorescence quenching, a common issue in many polycyclic aromatic hydrocarbons, thereby maintaining a high fluorescence quantum yield.
Furthermore, the strategic placement of electron-donating or electron-withdrawing groups can significantly influence the material's properties. For instance, the introduction of fluorine-containing groups has been shown to increase the photoluminescence quantum yield (PLQY). beilstein-journals.org The development of asymmetric anthracene derivatives, where different functional groups are attached to the main structure, has also proven to be a successful strategy. These modifications can lead to materials with high thermal stability and good solubility in common organic solvents, which is advantageous for solution-based processing of devices. researchgate.netelsevierpure.com
Detailed research findings have demonstrated the impact of these modifications. For example, a study on 9,10-bis(perfluorobenzyl)anthracene revealed a high PLQY of 0.85 and significantly improved photostability compared to unsubstituted anthracene. beilstein-journals.org Another study on asymmetric derivatives of 9,10-di(2-naphthyl)anthracene reported the development of materials that can function as both efficient hosts and emitters in solution-processed blue fluorescent OLEDs, with one dopant material achieving a current efficiency of up to 5.2 cd/A. researchgate.netelsevierpure.com The synthesis of these novel derivatives often employs modern techniques like the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient and systematic preparation of these complex molecules.
Below is a table summarizing the optoelectronic properties of selected 9,10-disubstituted anthracene derivatives:
| Derivative Name | Emission Color | Photoluminescence Quantum Yield (PLQY) | Key Features |
| 9,10-bis(perfluorobenzyl)anthracene | Deep-Blue | 0.85 | High photostability |
| N-(naphthalen-1-yl)-9,10-di(naphthalen-2-yl)-N-phenylanthracen-2-amine | Blue | Not specified | High efficiency as a dopant in solution-processed OLEDs |
| 9-(9,10-di(naphthalen-2-yl)anthracen-2-yl)-9H-carbazole | Blue | Not specified | Moderately high efficiency as a host material in solution-processed OLEDs |
| 2-methyl-9,10-di(1-naphthyl)anthracene | Deep-Blue | Not specified | Effective wide band gap host material |
Exploration in Advanced Organic Electronic Applications Beyond OLEDs
While this compound and its derivatives are well-established in OLED technology, their unique electronic properties are paving the way for their use in other advanced organic electronic applications.
Organic Field-Effect Transistors (OFETs): The semiconducting nature of these anthracene derivatives makes them promising candidates for the active layer in OFETs. rsc.org Their rigid structure and potential for ordered molecular packing can facilitate efficient charge transport. mdpi.com Research in this area focuses on understanding the relationship between molecular structure, solid-state packing, and charge carrier mobility. mdpi.com Anthracene derivatives are valued in OFETs for their strong intermolecular interactions, planarity, and good air stability. rsc.org
Fluorescent Chemosensors: The inherent fluorescence of the anthracene core can be harnessed for chemical sensing applications. Researchers have designed and synthesized anthracene-based derivatives that exhibit a "turn-on" fluorescence response in the presence of specific analytes. For example, anthracene-bearing thioacetals have been developed as highly selective and sensitive chemodosimeters for the detection of mercury ions (Hg²⁺). acs.org The interaction of the analyte with the sensor molecule triggers a chemical reaction that restores the fluorescence of the anthracene unit.
Integration into Hybrid Organic-Inorganic Systems for Enhanced Functionality
A burgeoning area of research involves the integration of this compound derivatives into hybrid organic-inorganic systems, most notably in the field of perovskite solar cells (PSCs). In these devices, organic materials are combined with inorganic perovskite crystals to leverage the strengths of both material classes.
Anthracene derivatives are being explored as hole-transporting materials (HTMs) in PSCs. mdpi.com The role of the HTM is to efficiently extract and transport the positive charge carriers (holes) from the perovskite absorber layer to the electrode, while simultaneously blocking electrons. The ideal HTM should possess appropriate energy levels that align with the valence band of the perovskite, high hole mobility, and good stability.
Recent studies have introduced new D–π–D type hole transporting materials incorporating a Tips-anthracene core. mdpi.com These materials have demonstrated appropriate energy levels and excellent hole transport capabilities. A device utilizing one such new HTM achieved a photovoltaic conversion efficiency of 17.1% with good long-term stability. mdpi.com Furthermore, the integration of these organic molecules can lead to more efficient hole extraction from the perovskite layer, as evidenced by photoluminescence quenching studies. mdpi.com The development of novel anthracene-based HTMs is a promising avenue to replace less stable and more expensive materials currently used in PSCs. mdpi.com
Advanced Characterization Techniques for Solid-State Properties and Device Functionality
A deep understanding of the structure-property relationships in this compound and its derivatives is crucial for the design of improved materials and devices. To this end, researchers employ a suite of advanced characterization techniques to probe their solid-state properties and functionality within electronic devices.
Single-Crystal X-ray Diffraction: This technique is indispensable for determining the precise three-dimensional arrangement of molecules in the solid state. beilstein-journals.orgnih.gov It provides detailed information on molecular conformation, intermolecular distances, and packing motifs (e.g., herringbone vs. pi-stacking). mdpi.com This information is critical for understanding how molecular structure influences properties like charge transport and fluorescence quenching. For this compound, single-crystal X-ray analysis has been used to confirm the structures of its syn and anti isomers, which arise due to hindered rotation around the bond between the naphthyl and anthracene units. researchgate.net
Transient Absorption Spectroscopy: This ultrafast spectroscopic technique allows researchers to study the dynamics of excited states on femtosecond to microsecond timescales. It is used to investigate processes such as singlet fission, where one singlet exciton (B1674681) converts into two triplet excitons, and charge separation. nih.gov For instance, studies on a 9,10-bis(phenylethynyl)anthracene (B116448) dimer and trimer used transient absorption spectroscopy to reveal that triplet excited state formation in polar solvents occurs through charge recombination rather than singlet fission. nih.gov
Time-Resolved Photoluminescence: This technique measures the decay of fluorescence over time, providing insights into the lifetime of excited states and the efficiency of various decay pathways, such as radiative and non-radiative recombination. It is a powerful tool for quantifying the performance of emissive materials and identifying quenching mechanisms.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques are used to assess the thermal stability and phase behavior of the materials. TGA measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points, glass transitions, and crystallization behavior. researchgate.net Studies on the syn and anti isomers of this compound have shown that their thermal properties are quite different, with isomerization between the two occurring in the solid state at temperatures above 370°C. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 9,10-Di(1-naphthyl)anthracene, and how do reaction conditions influence yield and purity?
The most common method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction, which connects naphthyl groups to the anthracene core via palladium catalysis . Key factors affecting yield include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems (e.g., SPhos) improve coupling efficiency.
- Temperature : Reactions typically proceed at 80–110°C under inert atmospheres.
- Solvent polarity : Toluene or THF is preferred for balancing solubility and reactivity.
Post-synthesis purification via column chromatography or recrystallization (using CH₂Cl₂/hexane) ensures ≥98% purity, as confirmed by HPLC and NMR .
Q. How is this compound characterized structurally and thermally?
- Structural confirmation : ¹H NMR (aromatic proton integration) and mass spectrometry (m/z 430.54 [M⁺]) validate molecular identity .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition temperatures (Td) >300°C, making it suitable for high-temperature applications like OLEDs . Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of ~150°C, critical for assessing film-forming properties in devices .
Advanced Research Questions
Q. What strategies optimize the photophysical properties of this compound for triplet-triplet annihilation upconversion (TTA-UC) or OLEDs?
- Substituent engineering : Introducing electron-withdrawing/donating groups (e.g., methoxy, formyl) at the 4-position of naphthyl units modulates singlet-triplet energy gaps (ΔEST), enhancing TTA-UC efficiency .
- Solvent effects : Polar solvents (e.g., DMF) induce red-shifted emission (Stokes shifts up to 40 nm) due to charge-transfer interactions .
- Device integration : Co-deposition with host materials (e.g., CBP) in OLEDs improves electroluminescence quantum yields (ΦEL) by reducing aggregation-caused quenching .
Q. How do computational methods like DFT aid in predicting and resolving contradictions in experimental data for this compound?
Density functional theory (DFT) calculations resolve discrepancies between observed and expected photophysical behaviors. For example:
- Excited-state alignment : DFT predicts S₁ and T₁ energy levels (e.g., S₁ = 3.1 eV, T₁ = 1.8 eV), guiding the design of TTA-UC systems .
- Charge-transfer dynamics : Simulations of frontier molecular orbitals (HOMO/LUMO) explain solvent-dependent fluorescence shifts, reconciling conflicting UV-Vis/FL spectra .
Q. What are the key challenges in achieving aggregation-induced emission (AIE) or piezochromism in this compound derivatives?
- Steric hindrance : Bulky naphthyl groups restrict intramolecular rotation (RIR), but planar anthracene cores promote π-π stacking, counteracting AIE .
- Pressure-responsive design : Incorporating flexible linkers (e.g., vinyl units) between anthracene and substituents enables reversible emission shifts under mechanical stress, as shown in anthracene-phenothiazine hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
